tert-Butyl methyl(2-(pyrrolidin-2-yl)ethyl)carbamate
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Overview
Description
tert-Butyl methyl(2-(pyrrolidin-2-yl)ethyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a methyl group, and a pyrrolidine ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl methyl(2-(pyrrolidin-2-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method involves the use of tert-butyl chloroformate and pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl methyl(2-(pyrrolidin-2-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce amines or hydrocarbons .
Scientific Research Applications
tert-Butyl methyl(2-(pyrrolidin-2-yl)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl methyl(2-(pyrrolidin-2-yl)ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring plays a crucial role in the binding affinity and specificity of the compound. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate
- tert-Butyl (2-(3-bromopyridin-2-yl)ethyl)carbamate
- tert-Butyl (2-(piperidin-2-yl)ethyl)carbamate .
Uniqueness
tert-Butyl methyl(2-(pyrrolidin-2-yl)ethyl)carbamate is unique due to its specific combination of functional groups and the presence of the pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H24N2O2 |
---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(2-pyrrolidin-2-ylethyl)carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)9-7-10-6-5-8-13-10/h10,13H,5-9H2,1-4H3 |
InChI Key |
QNINVVQVKZJBLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC1CCCN1 |
Origin of Product |
United States |
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